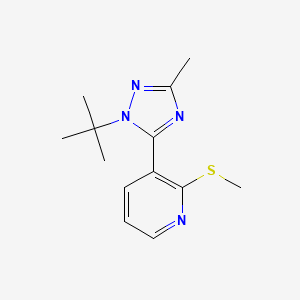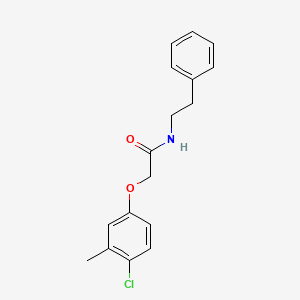![molecular formula C11H7ClN4O B5579121 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives often involves cyclization reactions and interactions with various reagents. For instance, the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 leads to the formation of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showcasing a method for constructing the triazolopyrimidin core (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of derivatives such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine has been elucidated through techniques like X-ray crystallography. These studies reveal the compound's ability to form inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives are diverse. For example, reactions with hydrazonoyl chlorides result in regioselective formation of 1,2,4-triazolo[4,3-a]pyrimidine derivatives in good yields, highlighting the compound's reactivity and potential for functionalization (Hassan, 2006).
科学的研究の応用
Synthesis and Characterization
Research has demonstrated the synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing their potential in creating novel compounds with possible therapeutic applications. For instance, studies have detailed the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives and their antimicrobial activities, indicating the versatility of these compounds in generating new pharmaceuticals (El-Agrody et al., 2001; Hassan, 2006). Additionally, novel synthesis approaches leading to [1,2,4]triazolo[4,3-c]pyrimidines have been reported, further expanding the chemical repertoire available for biological testing (Prasanna Kumara et al., 2013).
Biological Activity
The exploration of biological activities is a significant area of application for these compounds. Studies have demonstrated the potential anti-inflammatory and antimicrobial properties of certain derivatives, highlighting their relevance in medicinal chemistry. For example, derivatives have shown notable anti-inflammatory activity in preclinical models, surpassing that of reference drugs like indomethacin (Pan et al., 2015). Other research efforts have focused on antimicrobial activities, providing insights into the potential use of these compounds in addressing microbial resistance (Bektaş et al., 2010).
Structural Analysis
The structural analysis and characterization of these compounds are crucial for understanding their mechanism of action and potential therapeutic applications. X-ray crystallography and other spectroscopic methods have been employed to elucidate the structures of these compounds, providing a foundation for further modifications and optimizations (Velavan et al., 1997; Repich et al., 2017).
Anticancer Applications
A notable area of application is the investigation of anticancer properties. Some studies have revealed that certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit anticancer activity through unique mechanisms, such as tubulin inhibition, which distinguishes them from traditional chemotherapeutic agents (Zhang et al., 2007).
特性
IUPAC Name |
5-(4-chlorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-3-1-7(2-4-8)9-5-10(17)16-11(15-9)13-6-14-16/h1-6H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJVFDKGGEMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N3C(=N2)N=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)
![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)
![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)
![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)
